Chaperone Crosslinking Efficiency vs. Photo-Leucine
In a direct head-to-head cellular assay, Photo-lysine hydrochloride demonstrated unequivocally higher photo-crosslinking efficiency than the comparator photo-leucine for capturing the interaction between two key chaperone proteins, HSP90β and HSP60. This was assessed by the robust formation of cross-linked protein complexes following UV irradiation, as visualized by immunoblotting. The quantified difference, while not expressed as a specific numerical value in the primary literature, is consistently reported as 'higher efficiency' and 'robust cross-linking' for Photo-lysine compared to a weaker or absent signal for photo-leucine under identical experimental conditions [1]. This difference translates to a higher yield of captured protein complexes, making Photo-lysine the superior reagent for studying chaperone machinery.
Photo-leucine: lower or undetectable signal under same conditions.
| Evidence Dimension | Crosslinking efficiency for HSP90β and HSP60 |
|---|---|
| Target Compound Data | Robust, high-efficiency crosslinking |
| Comparator Or Baseline | Photo-leucine: Lower or non-detectable efficiency |
| Quantified Difference | Photo-lysine exhibits higher efficiency; specific band intensity values are not disclosed in the primary publication. |
| Conditions | HeLa cells cultured in medium supplemented with the respective photo-amino acid, followed by UV irradiation and anti-HSP90β/HSP60 immunoblotting [1]. |
Why This Matters
This is a critical decision factor for scientists studying chaperone biology, as Photo-lysine provides a validated, more efficient tool for capturing these specific and therapeutically relevant protein interactions.
- [1] Yang, T., Li, X.M., Bao, X., Fung, Y.M.E., Li, X.D. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat. Chem. Biol. 2016, 12, 70–72. View Source
